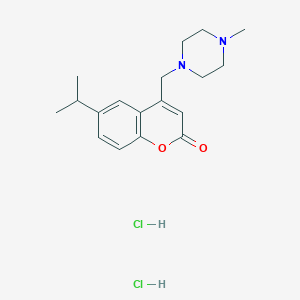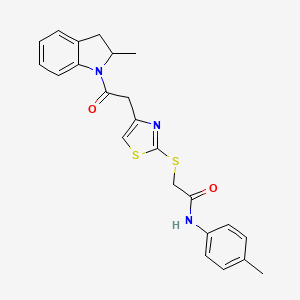
(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2551118-13-7. It has a molecular weight of 209.65 .
Molecular Structure Analysis
The IUPAC name for this compound is (4-ethylisoxazol-3-yl)methanesulfonyl chloride. The InChI code is 1S/C6H8ClNO3S/c1-2-5-3-11-8-6(5)4-12(7,9)10/h3H,2,4H2,1H3 .科学的研究の応用
Genotoxicity and Mutagenesis
EMS is a monofunctional alkylating agent known for its mutagenic properties. Studies have demonstrated its ability to induce mutations by alkylating the guanine base in DNA, leading to errors in DNA replication and repair mechanisms. This property of EMS has been utilized in various mutagenesis studies to understand gene function and mutation processes (Mahmood & Vasudev, 1993; Sega et al., 1974).
Mechanisms of DNA Repair
Research has also focused on understanding how cells repair the DNA damage caused by EMS. Studies have shown that a low dose of EMS can induce an adaptive response in mammalian cells, increasing their resistance to further DNA damage. This phenomenon has been observed in mouse bone marrow cells, providing insights into the cellular mechanisms that protect against genotoxic stress (Mahmood & Vasudev, 1993).
Dominant Lethal Mutations
EMS has been used to study the induction of dominant lethal mutations in germ cells, providing valuable information on the genetic risks associated with exposure to alkylating agents. These studies are crucial for understanding the mutagenic potential of chemicals and their implications for reproductive health (Ehling et al., 1968; Generoso et al., 1969).
Enzyme Activity Alterations
EMS exposure has been linked to quantitative changes in enzyme activities in mice, which could serve as biomarkers for mutation detection. This approach highlights the broader applicability of EMS in biochemical mutation tests, contributing to our understanding of chemical mutagenesis (Bishop & Feurers, 1982).
特性
IUPAC Name |
(4-ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c1-2-5-3-11-8-6(5)4-12(7,9)10/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAXSCNNFOQZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
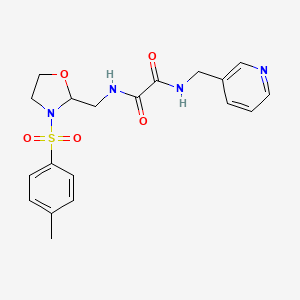
![2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid](/img/structure/B2809003.png)
![N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B2809004.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2809012.png)
![4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2809013.png)
![9-(2-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809014.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2809015.png)
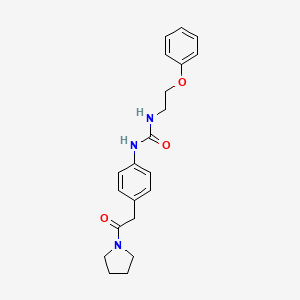
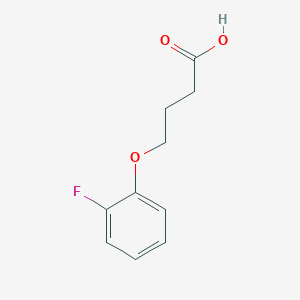
![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2809020.png)
